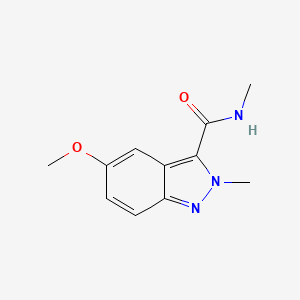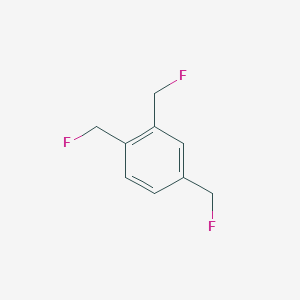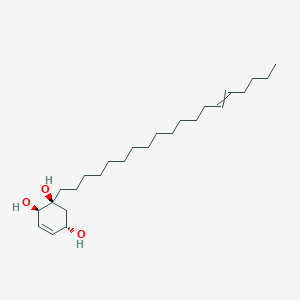
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a long-chain alkene and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the nonadec-14-en-1-yl group through a series of coupling reactions. The hydroxyl groups are then introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The process would be optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The alkene group can be reduced to form a saturated alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Acidic or basic conditions, depending on the desired product.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alkanes.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound might be used in the formulation of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to specific receptors or enzymes, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be compared to other cyclohexene derivatives with long-chain alkyl groups and hydroxyl substitutions.
- Similar compounds might include this compound analogs with variations in the length of the alkyl chain or the position of the hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both a long-chain alkene and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
917510-31-7 |
|---|---|
Fórmula molecular |
C25H46O3 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
(1R,2S,4S)-2-nonadec-14-enylcyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25(28)22-23(26)19-20-24(25)27/h5-6,19-20,23-24,26-28H,2-4,7-18,21-22H2,1H3/t23-,24-,25+/m1/s1 |
Clave InChI |
QCIYUROEMBDMBO-SDHSZQHLSA-N |
SMILES isomérico |
CCCCC=CCCCCCCCCCCCCC[C@@]1(C[C@@H](C=C[C@H]1O)O)O |
SMILES canónico |
CCCCC=CCCCCCCCCCCCCCC1(CC(C=CC1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
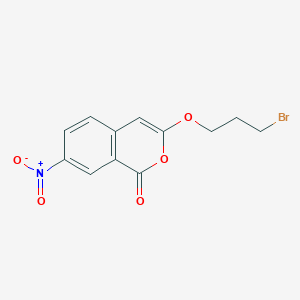
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)

![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)
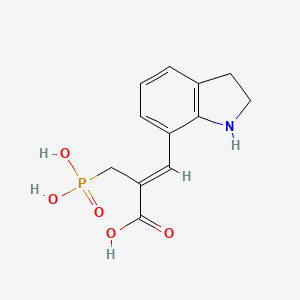
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)


![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

